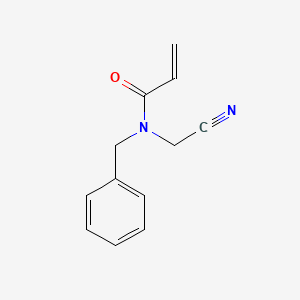

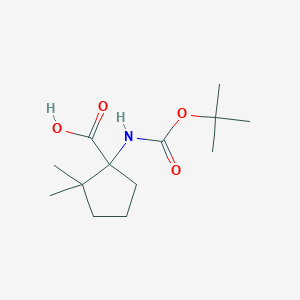

![molecular formula C15H21N B2472578 2-[(2-Cyclopropylphenyl)methyl]piperidine CAS No. 2169151-02-2](/img/structure/B2472578.png)

2-[(2-Cyclopropylphenyl)methyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Cyclopropylphenyl)methyl]piperidine is a chemical compound that has garnered significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known for its unique chemical structure, which makes it an interesting subject for scientific research. In

科学的研究の応用

Analytical Characterization

In a study focusing on psychoactive arylcyclohexylamines, a substance structurally related to "2-[(2-Cyclopropylphenyl)methyl]piperidine" was characterized using various analytical techniques. This involved methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance, highlighting the importance of analytical chemistry in identifying and characterizing novel compounds (De Paoli et al., 2013).

Synthesis and Structural Analysis

Research has been conducted on the synthesis of related compounds, where the piperidine structure plays a crucial role. For example, a study reported the synthesis of novel bioactive heterocycles that include a piperidine moiety, emphasizing the significance of piperidine derivatives in pharmaceutical chemistry (Thimmegowda et al., 2009).

Drug Development and Medicinal Chemistry

Piperidine derivatives, such as "2-[(2-Cyclopropylphenyl)methyl]piperidine," have applications in drug development. For instance, studies have explored the synthesis of piperidine-based compounds for their potential use as antimycobacterial agents (Kumar et al., 2008). Another research demonstrated the synthesis of piperidine compounds for their potential anti-inflammatory and immunosuppressive effects (Takeiri et al., 2011).

Biological and Pharmacological Studies

The effects of piperidine and its derivatives on biological systems have been a subject of study. For example, a paper discussed the distribution of piperidine in the brain and its potential significance in behavior, indicating the relevance of such compounds in neuropsychiatric research (Abood et al., 1961).

作用機序

Target of Action

It is known that piperidine derivatives often play a significant role in drug design and are present in more than twenty classes of pharmaceuticals . They are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives, such as the benzyl-piperidine group, are often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Biochemical Pathways

Piperidine derivatives are known to regulate multiple signaling molecules and pathways . For instance, piperine, a piperidine derivative, has been shown to regulate the Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota signaling pathways .

Pharmacokinetics

It is known that piperine, a piperidine derivative, enhances the bioavailability of curcumin by selectively reducing the expression of uridine diphosphate glucuronosyltransferase (ugt) and sulfotransferase (sult) .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities . For example, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

特性

IUPAC Name |

2-[(2-cyclopropylphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-7-15(12-8-9-12)13(5-1)11-14-6-3-4-10-16-14/h1-2,5,7,12,14,16H,3-4,6,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXUPQOJTMDJGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Cyclopropylphenyl)methyl]piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)

![3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2472500.png)

![N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2472501.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2472512.png)

![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)

![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)

![2-(2-oxoimidazolidine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2472515.png)

![6-(2,5-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2472516.png)

![2-[(2-Phenoxyethyl)Thio]Acetic Acid](/img/structure/B2472518.png)